Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate
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Overview
Description
Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C22H33N7O3 and its molecular weight is 443.552. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- The compound is part of a family of molecules that have been synthesized for various research applications. Similar compounds have been synthesized and structurally investigated based on chemical and spectroscopic evidence. These compounds, including those similar to the one , have potential applications in material science, chemical engineering, and pharmacology due to their unique structural properties (Atta & Ashry, 2011).
Antimicrobial and Antifungal Activity :
- Some derivatives of the compound have been explored for their antimicrobial and antifungal activities. This is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi. For example, specific derivatives have shown promising results against organisms like E. coli and C. albicans (Hassan, 2013); (Bektaş et al., 2007).
Potential in Tuberculosis Treatment :
- Research has been conducted on structurally similar compounds for their potential in treating tuberculosis. These compounds have been evaluated for their tuberculostatic activity, with structure-activity relationships being a key focus of the research (Titova et al., 2019).
Fungicidal Activity :
- Similar compounds have shown promising results in preliminary tests for fungicidal activity. This indicates potential applications in agriculture and medicine, particularly in the development of new fungicides (El-Telbani et al., 2007).
Biological Activity Studies :
- There have been studies conducted on the biological activities of similar compounds, including their antimicrobial evaluations. These studies are crucial in understanding the potential therapeutic applications of these compounds (Prakash et al., 2011).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The compound, Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to various biochemical reactions, contributing to its diverse biological activities .
Cellular Effects
Similar compounds have been shown to inhibit the growth of certain cells by inhibiting the expression of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression .
Properties
IUPAC Name |
ethyl 4-[[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamoylamino]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O3/c1-3-32-21(30)17-6-4-16(5-7-17)14-24-22(31)25-18-8-11-28(12-9-18)19-20-27-26-15(2)29(20)13-10-23-19/h10,13,16-18H,3-9,11-12,14H2,1-2H3,(H2,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHOEMWUFCHSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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